molecular formula C16H8Br6N2S B14493042 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole CAS No. 63140-61-4

2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole

Cat. No.: B14493042
CAS No.: 63140-61-4
M. Wt: 739.7 g/mol
InChI Key: RKXGEAIIJYUSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is a chemical compound known for its unique structure and properties It consists of a thiadiazole ring substituted with two phenyl groups, each bearing a tribromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorothiophenol or 4-halogenphenyl methyl sulfone with tribromomethyl reagents. The process includes nitration followed by substitution reactions with ammonia, amines, hydrazines, and phenolates . The reaction conditions often involve the use of solvents like carbon tetrachloride and catalysts such as benzoyl peroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the availability of starting materials and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole involves its interaction with molecular targets and pathways. The compound’s tribromomethyl groups are reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole is unique due to its specific structure, which combines the tribromomethyl groups with a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63140-61-4

Molecular Formula

C16H8Br6N2S

Molecular Weight

739.7 g/mol

IUPAC Name

2,5-bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H8Br6N2S/c17-15(18,19)11-5-1-9(2-6-11)13-23-24-14(25-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H

InChI Key

RKXGEAIIJYUSAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)C3=CC=C(C=C3)C(Br)(Br)Br)C(Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.